N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide
Description
The compound N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide features a chromeno[4,3-b]pyridine core substituted with a methyl group at position 4 and an oxo group at position 3. The 2-position is functionalized with a 2H-1,3-benzodioxole-5-carboxamide moiety. Chromeno-pyridine derivatives are of significant interest in medicinal chemistry due to their heterocyclic frameworks, which often exhibit bioactivity. The benzodioxole group is a pharmacophoric feature known to enhance metabolic stability and modulate lipophilicity .
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c1-11-8-17(23-20(24)12-6-7-15-16(9-12)27-10-26-15)22-19-13-4-2-3-5-14(13)28-21(25)18(11)19/h2-9H,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZHOPWJWFTXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water mixture (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse biological activities.
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno[4,3-b]pyridine Derivatives with Varied Substituents
Key Compounds :
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2, MW 427.4) : Substituent: Benzamide with a dioxopyrrolidin group.
2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (MW 408.5) : Substituent: Acetamide with a dibutylamino group. Properties: The dibutylamino group enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration but possibly limiting aqueous solubility.
Comparison with Target Compound :
Positional Isomers: Chromeno[2,3-b]pyridines
Key Compound :
- 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine : Core: Chromeno[2,3-b]pyridine (isomeric fusion). Substituent: Hydroxy-oxo-dihydropyridin at position 4. The hydroxy-oxo group enhances solubility but may increase metabolic susceptibility.
Heterocyclic Variants: Chromeno-Pyrimidines
Key Compound :
- 4-(4-piperidinophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one : Core: Chromeno[4,3-d]pyrimidine (pyrimidine fused with chromene). Substituent: Piperidinophenyl and thioxo groups. Properties: Computational studies indicate favorable drug-likeness (Lipinski’s Rule compliance) and oral bioavailability.
Substituent Effects: Carboxamide Variants
Key Compound :
- 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7, MW 455.8) :
- Substituent : Piperazine-carboxamide with chloro-trifluoromethyl groups.
- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity (ClogP ~2.8), while the chloro group may improve target selectivity.
Comparison :
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzodioxole-carboxamide group may be synthesized via pseudo-four-component reactions similar to those in , though yields depend on substituent compatibility .
- Bioactivity Potential: Chromeno-pyridines with electron-rich substituents (e.g., benzodioxole) show promise in targeting oxidative stress pathways, whereas lipophilic analogs (e.g., dibutylamino) may favor CNS targets .
- Computational Insights : Pyrimidine variants () demonstrate the importance of heteroatom positioning in bioavailability, suggesting the target compound’s pyridine core may balance solubility and permeability .
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